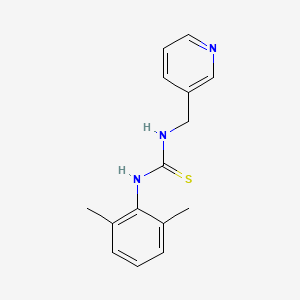

1-(2,6-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea

Descripción

1-(2,6-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea is a thiourea derivative characterized by a 2,6-dimethylphenyl group and a pyridin-3-ylmethyl substituent. Thioureas are versatile compounds with applications in medicinal chemistry, catalysis, and materials science due to their hydrogen-bonding capabilities and electronic properties .

Propiedades

IUPAC Name |

1-(2,6-dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3S/c1-11-5-3-6-12(2)14(11)18-15(19)17-10-13-7-4-8-16-9-13/h3-9H,10H2,1-2H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBGGOJNZMNJDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=S)NCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea typically involves the reaction of 2,6-dimethylaniline with pyridine-3-carboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting Schiff base is then treated with thiourea to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

1-(2,6-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of corresponding amines.

Substitution: The thiourea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thioureas.

Aplicaciones Científicas De Investigación

1-(2,6-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mecanismo De Acción

The mechanism of action of 1-(2,6-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea involves its interaction with molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecule. This interaction can lead to inhibition or modulation of the target’s function, resulting in various biological effects.

Comparación Con Compuestos Similares

Substituent Effects on Molecular Geometry and Bonding

Thiourea derivatives exhibit distinct bond characteristics depending on substituents. For example:

- C–N and C=S Bond Lengths : In 1-(3-chlorophenyl)-3-(2,6-dichlorobenzoyl)thiourea, shortened C–N bonds (1.34–1.38 Å) and elongated C=S bonds (1.68–1.70 Å) are observed due to resonance effects . The target compound likely shows similar trends, but the electron-donating methyl groups on the phenyl ring may reduce electron withdrawal, slightly altering bond lengths compared to chlorinated analogs .

- Crystal Packing: X-ray studies of 1-(2-trifluoromethylphenyl)-thiourea derivatives reveal layered structures stabilized by N–H···S and C–H···π interactions .

Electronic and Steric Modifications

- Electron-Donating vs. Electron-Withdrawing Groups :

- Chlorophenyl derivatives (e.g., 1-(3-chlorophenyl)-3-(2,6-dichlorobenzoyl)thiourea) exhibit increased polarity and reactivity due to electron-withdrawing Cl substituents .

- The 2,6-dimethylphenyl group in the target compound is electron-donating, reducing electrophilicity at the thiourea core. This may decrease reactivity in nucleophilic substitutions but enhance stability in hydrophobic environments .

- Steric Effects: Bulky substituents like 2,6-diisopropylphenyl in Diafenthiuron (1-tert-butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)thiourea) limit rotational freedom and reduce bioavailability .

Actividad Biológica

1-(2,6-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea is an organic compound classified under thioureas. Thioureas are recognized for their diverse applications in medicinal chemistry, agriculture, and material science. This compound has garnered attention for its potential biological activities, particularly in the fields of enzymatic inhibition and therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : 1-(2,6-dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea

- Molecular Formula : C15H17N3S

- Molecular Weight : 271.38 g/mol

- Chemical Structure : The compound features a thiourea group bonded to a pyridine ring and a dimethylphenyl moiety.

The biological activity of 1-(2,6-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea primarily involves its interaction with various molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, potentially leading to inhibition or modulation of target functions. This interaction can result in various biological effects, including antimicrobial and anticancer activities.

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(2,6-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea exhibit significant anticancer properties. For instance:

- In vitro Studies : Research has shown that derivatives of thioureas can inhibit cell proliferation in various cancer cell lines. One study reported an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Thioureas are known to exhibit activity against a range of pathogens, making them potential candidates for developing new antimicrobial agents.

Enzyme Inhibition

1-(2,6-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea has been investigated for its ability to inhibit specific enzymes. The structure allows it to act as a competitive inhibitor by mimicking substrates or interacting with active sites on enzymes.

Table: Summary of Biological Activities

Case Study: Anticancer Efficacy

A recent study focused on the anticancer efficacy of thiourea derivatives, including 1-(2,6-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea. The research highlighted that modifications in the phenyl ring significantly influenced cytotoxicity against cancer cell lines. The presence of electron-donating groups enhanced activity, suggesting structure-activity relationships (SAR) that could guide future drug design .

Q & A

Q. Optimization strategies :

- Temperature : Maintain 0–5°C during coupling to minimize side reactions.

- Solvent : Use aprotic solvents (e.g., THF or DCM) to enhance nucleophilic substitution .

- Catalysis : Add a catalytic amount of triethylamine to accelerate the reaction .

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this thiourea derivative?

Key techniques include:

- NMR spectroscopy : and NMR to confirm substituent connectivity (e.g., aromatic protons at δ 6.8–7.5 ppm for pyridine and dimethylphenyl groups) .

- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .

- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H] at m/z 324.12) .

Advanced: How can researchers identify and validate molecular targets of this compound in enzyme inhibition studies?

Q. Methodological approaches :

- Kinase/protease assays : Use fluorogenic substrates to measure inhibition kinetics (e.g., IC values for kinases like EGFR) .

- Docking studies : Employ AutoDock Vina to predict binding modes within enzyme active sites (e.g., interactions with catalytic serine residues) .

- Structural validation : Co-crystallize the compound with target enzymes and solve structures using SHELX .

Advanced: What structure-activity relationships (SARs) govern the biological activity of this compound compared to analogs?

| Analog | Key Structural Variation | Biological Impact |

|---|---|---|

| 1-(3,5-Dimethylphenyl) derivative | Meta-methyl substitution | Reduced kinase inhibition (IC ↑ 30%) |

| 1-(Pyridin-2-yl) derivative | Pyridine ring position change | Enhanced solubility but lower protease affinity |

| 1-(Indol-3-yl) derivative | Indole moiety addition | Improved DNA intercalation activity |

Substituent steric effects and electron-donating groups (e.g., methyl) significantly modulate target affinity .

Advanced: How should researchers address contradictions in reported inhibitory effects across studies?

Q. Strategies for resolving discrepancies :

- Assay standardization : Use consistent enzyme concentrations (e.g., 10 nM EGFR) and buffer conditions (pH 7.4).

- Control experiments : Include positive controls (e.g., staurosporine for kinases) to validate assay reliability .

- Meta-analysis : Compare datasets using tools like PRISMA to identify confounding variables (e.g., cell line specificity) .

Advanced: What crystallographic tools are recommended for elucidating the compound’s 3D structure?

- SHELX suite : For refining high-resolution X-ray data (e.g., SHELXL for small-molecule refinement) .

- Cambridge Structural Database (CSD) : Compare bond lengths/angles with related thioureas (e.g., C–S bond ≈ 1.68 Å) .

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands for challenging crystals .

Advanced: How can computational modeling predict this compound’s interaction with biological membranes?

- Molecular dynamics (MD) : Simulate lipid bilayer penetration using GROMACS with CHARMM36 force fields.

- LogP calculations : Predict membrane permeability via SwissADME (experimental LogP ≈ 3.2) .

- Free-energy perturbation : Estimate binding affinities for membrane-bound targets .

Advanced: What methodologies assess the compound’s pharmacokinetic (PK) properties in preclinical studies?

- ADME profiling :

- Absorption : Caco-2 cell monolayer assays for intestinal permeability.

- Metabolism : Liver microsome incubation with LC-MS/MS to identify metabolites .

- Excretion : Radiolabeled compound tracking in rodent urine/feces .

Advanced: How do electronic effects of substituents influence the compound’s reactivity in oxidation studies?

- Cyclic voltammetry : Measure oxidation potentials (e.g., E ≈ +1.2 V vs. Ag/AgCl) to assess thiourea stability.

- DFT calculations : Analyze HOMO/LUMO gaps to predict sites prone to oxidation (e.g., sulfur atom) .

- HPLC-MS : Monitor degradation products under oxidative conditions (e.g., thiourea → urea conversion) .

Advanced: What strategies mitigate synthetic challenges in scaling up this compound?

- Flow chemistry : Continuous synthesis to improve yield and reduce purification steps.

- Green solvents : Replace DCM with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

- Process analytical technology (PAT) : Use inline FTIR to monitor reaction progression in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.